3-Amino-3-(5-bromothiophen-2-YL)propanamide

Description

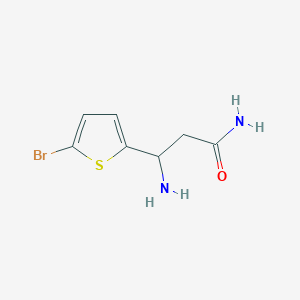

3-Amino-3-(5-bromothiophen-2-YL)propanamide is a brominated thiophene derivative featuring an amino-propanamide side chain. Its molecular structure combines a 5-bromo-substituted thiophene ring with a chiral amino acid-like moiety, enabling diverse chemical and biological interactions.

Properties

Molecular Formula |

C7H9BrN2OS |

|---|---|

Molecular Weight |

249.13 g/mol |

IUPAC Name |

3-amino-3-(5-bromothiophen-2-yl)propanamide |

InChI |

InChI=1S/C7H9BrN2OS/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H2,10,11) |

InChI Key |

ZUYPCNFWCUIZFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-bromothiophen-2-yl)propanamide typically involves the bromination of thiophene followed by amination and subsequent amidation. One common method includes:

Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Amination: The brominated thiophene undergoes nucleophilic substitution with an amine, such as ammonia or an alkylamine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-bromothiophen-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to hydrogen, or the amide group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or Grignard reagents are used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiophene derivatives with reduced functional groups.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-(5-bromothiophen-2-yl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-bromothiophen-2-yl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and thiophene ring can participate in halogen bonding and π-π interactions, respectively, while the amino and amide groups can form hydrogen bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness emerges when compared to structurally related molecules. Key differentiating factors include halogen type, substitution patterns, functional groups, and stereochemistry.

Halogen Substitution Effects

Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine influence reactivity and biological interactions.

| Compound Name | Halogen | Molecular Weight (g/mol) | Key Interactions | Biological Impact |

|---|---|---|---|---|

| 3-Amino-3-(5-bromothiophen-2-YL)propanamide | Br | 244.09 | Halogen bonding, H-bonding | Enhanced enzyme inhibition |

| 3-Amino-3-(5-chlorothiophen-2-YL)propanamide | Cl | ~199.61 | H-bonding, weaker halogen effects | Moderate activity |

| 3-Amino-3-(5-fluorothiophen-2-YL)propanamide | F | ~183.15 | Lipophilic, π-π stacking | Reduced target affinity |

Key Insight : Bromine’s presence increases molecular weight and enables halogen bonding, which enhances binding to hydrophobic enzyme pockets compared to Cl or F analogs .

Functional Group Variations

The amide group distinguishes the target compound from esters or carboxylic acid derivatives.

| Compound Name | Functional Group | Key Interactions | Reactivity |

|---|---|---|---|

| This compound | Amide | H-bonding with proteins | Stable under physiological pH |

| 3-(5-Bromothiophen-2-yl)propanoic acid | Carboxylic acid | Ionic interactions | Prone to deprotonation |

| Methyl 3-amino-3-(5-bromothiophen-2-YL)propanoate | Ester | Lipophilic interactions | Susceptible to hydrolysis |

Key Insight : The amide group improves solubility and stability, making the target compound more suitable for drug development than ester or acid derivatives .

Thiophene Substitution Position

Substitution at the 2-yl vs. 3-yl position on the thiophene ring alters electronic distribution and steric effects.

| Compound Name | Substitution Position | Unique Features |

|---|---|---|

| This compound | 2-yl | Optimal steric access for binding |

| 3-Amino-3-(5-bromothiophen-3-YL)propanamide | 3-yl | Altered π-stacking potential |

Key Insight : The 2-yl substitution provides better alignment for interactions with planar enzyme active sites compared to 3-yl analogs .

Stereochemical Variations

The (R) or (S) configuration at the chiral center affects biological activity.

| Compound Name | Configuration | Biological Activity |

|---|---|---|

| (3R)-3-Amino-3-(5-bromothiophen-2-YL)propanamide | R | High receptor affinity |

| (3S)-3-Amino-3-(5-bromothiophen-2-YL)propanamide | S | Reduced target engagement |

Key Insight : The (R)-enantiomer exhibits superior binding due to complementary spatial interactions with chiral biological targets .

Comparison with Non-Thiophene Analogs

Replacing the thiophene ring with pyridine or furan alters electronic properties.

| Compound Name | Heterocycle | Key Differences |

|---|---|---|

| This compound | Thiophene | High aromaticity, sulfur-mediated interactions |

| 3-Amino-3-(5-bromopyridin-3-YL)propanamide | Pyridine | Increased basicity, altered H-bonding |

| 3-Amino-3-(5-bromofuran-2-YL)propanamide | Furan | Reduced stability, weaker π-stacking |

Key Insight : Thiophene’s sulfur atom enhances charge-transfer interactions, offering superior stability and binding compared to pyridine or furan derivatives .

Biological Activity

3-Amino-3-(5-bromothiophen-2-YL)propanamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activities of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromothiophene moiety, which is known for its diverse biological activities. The presence of the amino group and the propanamide structure contribute to its pharmacological potential.

Antimicrobial Activity

Research has indicated that this compound exhibits moderate antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 12.5 μg/mL |

| Escherichia coli | Moderate activity noted |

The compound's MIC values suggest that while it is not as potent as traditional antibiotics like ciprofloxacin (MIC = 1 μg/mL), it still holds promise as an alternative or adjunctive treatment in antimicrobial therapy .

Anticancer Potential

The compound's anticancer properties are linked to its ability to inhibit specific pathways involved in tumor growth and metastasis. Studies have suggested that compounds with similar structures can act as galectin-1 inhibitors, which play a crucial role in tumor immune escape and angiogenesis .

In a comparative study, this compound was evaluated alongside other derivatives for their cytotoxic effects on cancer cell lines. The results indicated that this compound could induce apoptosis in certain cancer cells, potentially through the modulation of apoptotic pathways.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. The docking simulations revealed significant binding interactions with proteins associated with bacterial resistance and cancer progression, suggesting that structural modifications could enhance its efficacy.

Binding Affinity Scores

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| PqsR (Pseudomonas aeruginosa) | -6.5 |

| Galectin-1 | -7.2 |

These results indicate a favorable interaction profile, which warrants further investigation into the compound's therapeutic potential .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:

- Synthesis and Urease Inhibition : A series of related propanamides were synthesized, showing promising urease inhibitory activity alongside low cytotoxicity, highlighting the potential for developing new urease inhibitors based on this scaffold .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties using the DPPH radical scavenging assay, demonstrating moderate activity that may contribute to its overall therapeutic profile .

Q & A

Q. Basic

- NMR :

- Mass spectrometry (MS) : A molecular ion cluster with a 1:1 isotopic ratio (m/z 79Br and 81Br) confirms bromine presence .

- X-ray crystallography : SHELX software refines the crystal structure, highlighting bond angles and packing interactions .

If X-ray crystallography and NMR data show discrepancies in the configuration of the amino group, how should researchers resolve this ambiguity?

Q. Advanced

- Recheck data processing : Ensure SHELX refinement parameters (e.g., thermal displacement factors) align with observed electron density .

- Dynamic NMR : Variable-temperature H NMR can detect conformational changes or tautomerism in the amino group .

- Circular dichroism (CD) : If chirality is suspected, CD spectroscopy distinguishes enantiomeric configurations .

What in vitro assays are commonly used to assess the biological activity of this compound, and what controls are necessary?

Q. Basic

- Enzyme inhibition assays : Monitor activity against target enzymes (e.g., proteases) using fluorogenic substrates. Include:

- Cellular toxicity assays : MTT or resazurin-based viability tests to rule off-target effects .

How should researchers statistically analyze enzyme inhibition data when encountering high variability in replicate experiments?

Q. Advanced

- ANOVA with post-hoc tests : Identify significant differences between groups (e.g., substrate vs. inhibitor) .

- Welch’s t-test : Use for unequal variances (determined via F-test; e.g., F-value > F-critical indicates heteroscedasticity) .

- Non-parametric tests : Mann-Whitney U test for non-normal distributions .

What are the best practices for refining the crystal structure of this compound using SHELX software, especially when dealing with disordered atoms?

Q. Advanced

- Disorder modeling : Split atoms into multiple positions with occupancy refinement .

- Thermal restraints : Apply ISOR or SIMU constraints to anisotropic displacement parameters .

- Twinned data : Use TWIN/BASF commands if intensity statistics suggest twinning .

What strategies can be employed to mitigate decomposition during purification under acidic or basic conditions?

Q. Advanced

- Neutral pH buffers : Use ammonium acetate or phosphate buffers during HPLC .

- Low-temperature crystallization : Reduces hydrolysis of the amide bond .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .

How can researchers optimize HPLC methods to separate the compound from synthetic byproducts?

Q. Advanced

- Column selection : C18 columns for hydrophobic separation; HILIC for polar byproducts .

- Mobile phase : Acetonitrile/water with 0.1% formic acid enhances peak resolution .

- Detector optimization : UV detection at 254 nm (thiophene absorption) or MS for bromine isotopes .

When interpreting mass spectrometry data, how should researchers account for bromine’s isotopic pattern, and what are common pitfalls?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.